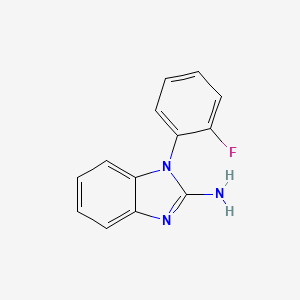

1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)16-13(17)15/h1-8H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQPGKBWLNFWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=CC=CC=C3F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Fluoroaniline with o-Phenylenediamine

- Reaction Conditions: The reaction usually proceeds in an acidic medium such as acetic acid or under reflux conditions to promote ring closure.

- Catalysts/Additives: Commonly, no catalyst or mild acid catalysts are used; however, some protocols utilize oxidants or metal catalysts for enhanced yields.

- Temperature: Elevated temperatures (80–120 °C) are typical to facilitate cyclization.

- Solvents: Acetic acid, ethanol, or other polar solvents are preferred.

One-Pot Multi-Component Reactions

- Some methods employ one-pot reactions combining aromatic amines, elemental sulfur, and other reagents to form benzothiazole or benzodiazole derivatives without catalysts or additives, enhancing environmental friendliness and operational simplicity.

- For example, catalyst- and additive-free three-component reactions have been reported for related heterocycles, suggesting potential adaptation for 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine synthesis.

Halomethylation and Subsequent Cyclization

- Starting from o-phenylenediamine, halomethylation (e.g., with bromoacetic acid) produces intermediates like 2-(bromomethyl)-1H-benzimidazole.

- Reaction with 2-fluoroaniline or nucleophilic substitution with fluorinated anilines under acidic conditions leads to the target compound.

- This method allows for structural diversification by varying halomethyl or aniline derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

- Microwave irradiation has been applied to accelerate the synthesis of benzodiazole derivatives, reducing reaction times and improving yields.

- Reactions typically involve refluxing the precursor amines with aldehydes and acid catalysts in methanol or ethanol solvents.

Detailed Reaction Scheme Example

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | o-Phenylenediamine + 2-fluoroaniline | Acetic acid, reflux, 100°C, 6–12 h | Formation of benzodiazole ring via cyclization |

| 2 | Intermediate | Purification (recrystallization or chromatography) | This compound |

Research Findings and Optimizations

- Catalyst-Free Methods: Research demonstrates that catalyst- and additive-free one-pot reactions can efficiently produce benzodiazole derivatives, reducing environmental impact and simplifying purification.

- Effect of Fluorine Substitution: The presence of fluorine at the 2-position on the phenyl ring enhances metabolic stability and influences the electronic properties of the molecule, which can affect cyclization efficiency and product yield.

- Microwave-Assisted Synthesis: Microwave irradiation shortens reaction times significantly (from hours to minutes) and can improve yields up to 90%, offering a practical method for rapid synthesis.

- Purification: High purity (>95%) is achieved through recrystallization or column chromatography, essential for biological testing and pharmaceutical applications.

Comparative Table of Preparation Methods

| Preparation Method | Key Features | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Condensation | Uses acetic acid, reflux | 6–12 hours | 70–85 | Simple, well-established | Longer reaction time, uses acid |

| Catalyst- and Additive-Free One-Pot Reaction | Multi-component, environmentally friendly | 6–8 hours | 75–90 | Green chemistry, fewer reagents | May require optimization for fluorinated substrates |

| Halomethylation and Cyclization | Two-step, halomethyl intermediate | 8–10 hours | 65–80 | Allows structural modification | Multi-step, requires intermediate isolation |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction time | 30–60 minutes | 85–90 | Fast, high yield, energy efficient | Requires microwave reactor |

Mechanistic Insights

- The cyclization step involves nucleophilic attack of the amine on the fluorophenyl-substituted intermediate, followed by ring closure and dehydration.

- Oxidative aromatization may be involved in some protocols, especially when using oxidants or under aerobic conditions.

- Fluorine substitution influences electron density, facilitating cyclization and stabilizing the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol under reflux.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine serves as a building block for synthesizing more complex organic molecules. Its unique electronic properties make it an attractive candidate for developing new materials and chemical sensors.

Biology

The compound is being investigated for its potential as a fluorescent probe due to its distinct electronic characteristics. Preliminary studies suggest that it may interact with specific protein targets involved in various biological processes, potentially leading to increased potency against certain enzymes or receptors .

Medicine

In the medical field, this compound is explored for:

- Antimicrobial Activity: Initial studies indicate that it may exhibit antimicrobial properties similar to other benzodiazole derivatives.

- Anticancer Effects: Its fluorinated structure could enhance interactions with biological targets, making it a candidate for anticancer drug development .

Case Studies and Research Findings

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various benzodiazole derivatives, including this compound. Results indicated that compounds with fluorinated structures showed enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs. This suggests that fluorination may improve the efficacy of benzodiazole-based anticancer agents .

Case Study 2: Fluorescent Probes

Research on fluorescent probes has highlighted the role of this compound in cellular imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells. Studies utilizing surface plasmon resonance have provided insights into its binding affinities with target proteins .

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials and chemical sensors. Its unique properties allow for applications in creating non-toxic buffers for biological assays and enhancing the performance of electronic devices through improved conductivity and stability .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The benzodiazole ring structure allows for interactions with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to 4-methoxyphenyl (electron-donating), which may improve solubility but reduce receptor-binding affinity . However, they show strong activity as 5-HT6 receptor ligands, with PR8 achieving 62% yield and 100% purity .

Fluorination Patterns

- Positional Fluorine Effects :

- The 6-fluoro substituent in ABIFβ () and 2-fluoro in the target compound demonstrate distinct interactions with ion channels. Fluorine at position 6 may enhance Hv1 channel inhibition by optimizing steric and electronic complementarity .

- Multi-fluorinated Analogs : ABIF2 (5,6-difluoro) and ABIF3 (4,5,6-trifluoro) () show incremental increases in inhibitory potency, suggesting additive effects of fluorine atoms .

Biological Activity

1-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole class, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHF

- Molecular Weight : Approximately 227.24 g/mol

The structure features a fluorophenyl group at the 1-position and an amine group at the 2-position of the benzodiazole ring. This unique arrangement contributes to its chemical reactivity and biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Antiviral Properties

Studies suggest that this compound may possess antiviral properties, potentially effective against various viral infections. The mechanism often involves the modulation of viral replication pathways through interaction with specific viral enzymes or host cell receptors.

2. Anticancer Activity

Numerous studies have reported the compound's cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, in vitro assays have shown that derivatives of benzodiazoles can inhibit cell proliferation effectively. The IC values for certain derivatives range from 2.55 to 4.50 µM, indicating a strong anticancer potential compared to established chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC Value (µM) |

|---|---|---|

| This compound | MCF-7 | 3.22 |

| 5-Fluorouracil | MCF-7 | 6.08 |

| Other Benzodiazole Derivatives | A549 | 3.77 |

The biological mechanisms underlying these activities often involve interactions with specific enzymes or receptors within cells, leading to modulation of key biochemical pathways. For example, studies have suggested that compounds similar to this compound can act as positive allosteric modulators of GABA-A receptors, contributing to their neuropharmacological effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions with appropriate substrates under controlled conditions. Variations in substituent positions can significantly influence the biological activity of synthesized derivatives.

Case Study: Structural Variants

A comparative analysis of structurally related compounds highlights how variations in substituent positions affect biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine | Fluorophenyl at position 4 | Different electronic effects due to fluorine position |

| Astemizole | Contains a benzodiazole structure | Known for antihistaminic properties |

| 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amino hydrobromide | Dual fluorination | Enhanced solubility and potential bioactivity |

Q & A

Basic: What are the common synthetic routes for 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine?

Methodological Answer:

The synthesis typically involves sulfonylation or substitution reactions. For example, benzodiazol-2-amine derivatives can be prepared via sulfonylation of the parent amine with aryl/heteroaryl sulfonyl chlorides under reflux conditions in solvents like dichloromethane or acetonitrile (Method A) . Yields range from 54% to 84%, depending on the substituent's electronic properties. For fluorinated analogs, optimizing reaction time (12–24 hours) and temperature (50–80°C) is critical to minimize dehalogenation side reactions . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural validation combines spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.6–7.8 ppm) and amine protons (δ 9.9–10.8 ppm). Fluorine substituents cause deshielding in adjacent protons .

- Mass Spectrometry : ESI-MS or FABMS confirms molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Fluorine’s electron-withdrawing effects are evident in shortened C-F bonds (1.34–1.37 Å) .

Advanced: How does the 2-fluorophenyl substituent influence electronic properties and reactivity?

Methodological Answer:

The fluorine atom induces electron withdrawal via inductive effects, polarizing the benzodiazole ring and increasing electrophilicity at the amine group. This enhances reactivity in nucleophilic substitutions (e.g., sulfonylation) but may reduce stability under basic conditions. Computational studies (DFT) predict charge distribution patterns, while Hammett constants (σ = 0.34 for fluorine) quantify substituent effects . Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Advanced: What challenges arise in crystallographic refinement of fluorinated benzodiazoles?

Methodological Answer:

Fluorine’s high X-ray scattering factor can cause overfitting in SHELXL refinements. To mitigate this:

- Use high-resolution data (>1.0 Å) to resolve anisotropic displacement parameters.

- Apply restraints to C-F bond distances and angles based on prior crystallographic databases .

- Validate thermal parameters with ORTEP-3 to visualize positional uncertainty . Contradictions between experimental and calculated data often arise from disordered fluorine positions, requiring twin refinement or alternative space groups .

Advanced: How can researchers design assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like 5-HT6 or kinase domains, leveraging fluorine’s role in enhancing binding affinity .

- In Vitro Assays : Test antiproliferative activity via MTT assays (IC determination) against cancer cell lines. Fluorinated analogs often show improved membrane permeability .

- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to track parent compound degradation .

Advanced: How to resolve contradictions in spectroscopic vs. computational data?

Methodological Answer:

Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:

- 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial arrangements .

- Variable-Temperature NMR : Identify exchange broadening from conformational flexibility .

- Solvent Modeling : Use PCM (Polarizable Continuum Model) in Gaussian or ORCA to simulate solvent interactions in computational studies .

Advanced: What are the best practices for optimizing synthetic yield in scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Screen parameters (temperature, stoichiometry, solvent) using fractional factorial designs to identify critical factors .

- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust reaction conditions dynamically.

- Purification : Use preparative HPLC for polar byproducts or switch to greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.